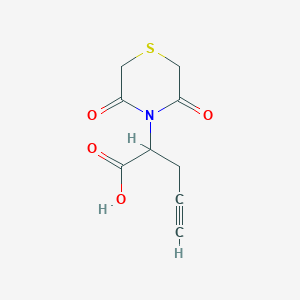
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes an indanone core substituted with a chloro group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroindan-1-one.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-chloroindan-1-one and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Knoevenagel condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized indanone derivatives.
Scientific Research Applications
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and photovoltaic materials.
Photopolymerization: Acts as a photoinitiator in the polymerization of various monomers.
Medicinal Chemistry: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to participate in various chemical reactions due to its reactive functional groups. The chloro group and the carbonyl group are key sites for chemical reactivity, allowing the compound to interact with different molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photopolymerization.
Properties
Molecular Formula |
C12H5ClN2O |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(4-chloro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5ClN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2 |
InChI Key |
YXBCZCRTLPJGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)

![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)

